3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one
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Overview
Description
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced using alane to yield the desired spirocyclic amine . The key steps in the synthesis are:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction: The β-lactam ring is reduced using alane to produce the spirocyclic amine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the spirocyclic framework.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Alane is commonly used for the reduction of β-lactam rings.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere of piperidine, making it a valuable scaffold in the design of new pharmaceuticals.
Drug Development: Its incorporation into drug molecules can enhance their pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3,3-dimethyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(2)6(10)9-8(7)4-3-5-8/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
QUYUGUMIUYEBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC12CCC2)C |
Origin of Product |
United States |
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